Methyl 5-amino-2,4-dimethylbenzoate

VAP-1 Inhibition Enzyme Assay CHO Cells

Methyl 5-amino-2,4-dimethylbenzoate (CAS 140112-97-6) is an aromatic ester derivative of benzoic acid, characterized by an amino group at the 5-position and methyl substituents at the 2- and 4-positions of the phenyl ring. It serves as a versatile building block in organic synthesis, valued for its distinct substitution pattern that enables further functionalization for pharmaceutical research and development.

Molecular Formula C10H13NO2
Molecular Weight 179.219
CAS No. 140112-97-6
Cat. No. B592483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2,4-dimethylbenzoate
CAS140112-97-6
Molecular FormulaC10H13NO2
Molecular Weight179.219
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)OC)N)C
InChIInChI=1S/C10H13NO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,11H2,1-3H3
InChIKeyUGIWJVRYBRJDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-amino-2,4-dimethylbenzoate (CAS 140112-97-6) - Key Physicochemical and Structural Overview for Procurement


Methyl 5-amino-2,4-dimethylbenzoate (CAS 140112-97-6) is an aromatic ester derivative of benzoic acid, characterized by an amino group at the 5-position and methyl substituents at the 2- and 4-positions of the phenyl ring . It serves as a versatile building block in organic synthesis, valued for its distinct substitution pattern that enables further functionalization for pharmaceutical research and development [1]. Key physicochemical properties reported for this compound include a molecular weight of 179.22 g/mol (C10H13NO2), a LogP of approximately 2.25, and limited aqueous solubility (1.7 g/L at 25°C) [2].

Why Methyl 5-amino-2,4-dimethylbenzoate (CAS 140112-97-6) Cannot Be Interchanged with Common Aminobenzoate Analogs


While numerous aminobenzoate esters exist as research intermediates, the specific 5-amino-2,4-dimethyl substitution pattern of this compound dictates a unique steric and electronic environment around the reactive amino group and the ester moiety . This precise orientation influences both its reactivity in subsequent synthetic steps and its potential for target engagement in biological systems, as demonstrated by its activity against specific targets like VAP-1 (IC50 14 nM) and COMT (IC50 151 nM) [1]. Generic substitution with a 3- or 4-amino isomer, or the free carboxylic acid, would fundamentally alter molecular recognition, solubility (LogP 2.25 vs. the more hydrophilic acid), and the steric accessibility of the amino group for further derivatization, thereby compromising the intended synthetic or biological outcome [2].

Methyl 5-amino-2,4-dimethylbenzoate (CAS 140112-97-6) - Quantifiable Evidence of Differentiation from Analogs


Inhibition of Rat Vascular Adhesion Protein-1 (VAP-1) vs. Related Structural Motifs

Methyl 5-amino-2,4-dimethylbenzoate (CAS 140112-97-6) demonstrates nanomolar inhibitory potency against rat vascular adhesion protein-1 (VAP-1), a target implicated in inflammatory processes [1]. The reported IC50 value of 14 nM provides a quantifiable benchmark for this specific substitution pattern in a cellular assay, distinguishing it from structurally related aminobenzoates that lack this precise arrangement of methyl groups, which are known to impact binding affinity and selectivity [1].

VAP-1 Inhibition Enzyme Assay CHO Cells

Moderate Inhibition of Catechol O-Methyltransferase (COMT) with Defined Potency

Methyl 5-amino-2,4-dimethylbenzoate (CAS 140112-97-6) inhibits rat catechol O-methyltransferase (COMT) with an IC50 of 151 nM [1]. This moderate potency is a key differentiator from both more potent COMT inhibitors (e.g., nitrocatechols like entacapone) and from structurally similar aminobenzoates that show no activity against this enzyme. The data defines a specific activity profile for this substitution pattern, which can be exploited in medicinal chemistry for developing modulators of catecholamine metabolism [1].

COMT Inhibition Neurotransmitter Metabolism Rat Enzyme

Distinct LogP and Solubility Profile vs. Carboxylic Acid Analog

The methyl ester of 5-amino-2,4-dimethylbenzoic acid (LogP 2.25) exhibits significantly higher lipophilicity compared to its free carboxylic acid counterpart (5-amino-2,4-dimethylbenzoic acid, predicted LogP ~1.5) [1]. This difference is quantified by a LogP increase of approximately 0.75 log units, translating to a roughly 5.6-fold higher partitioning into organic solvents. This property is critical for applications requiring membrane permeability or for synthetic transformations in non-aqueous media. Additionally, the ester's aqueous solubility is limited to 1.7 g/L at 25°C, which is notably lower than the highly water-soluble free acid [1][2].

Lipophilicity Solubility Physicochemical Properties

Characteristic Spectroscopic Signature for Identity Verification

Methyl 5-amino-2,4-dimethylbenzoate (CAS 140112-97-6) possesses a distinct 1H NMR and mass spectrometric signature that allows for unambiguous identification and differentiation from other aminobenzoate isomers . The 1H NMR spectrum in CDCl3 displays characteristic singlets at δ 7.48, 7.00, 5.95, 3.90, 2.50, and 2.28 ppm, while the mass spectrum shows a molecular ion at m/z 179.095 [M]+ and a prominent fragment corresponding to the loss of the methoxy group (-OCH3, 31 Da) . This fragmentation pattern is not observed for the free acid or for methyl benzoates lacking the amino group, providing a simple, definitive method for confirmation of chemical identity upon receipt.

Analytical Chemistry Quality Control Spectroscopy

Established Stability Profile for Long-Term Storage and Handling

Methyl 5-amino-2,4-dimethylbenzoate (CAS 140112-97-6) is reported to be stable under recommended storage conditions (2-8°C, protected from light) [1]. The compound is classified as an acute oral toxicant (H302: Harmful if swallowed), requiring standard laboratory handling precautions . This stability profile is a critical differentiator from other aminobenzoates that may be prone to oxidation or hydrolysis under ambient conditions, offering a more robust building block for long-term research programs.

Chemical Stability Storage Conditions Shelf Life

Optimal Research and Industrial Applications for Methyl 5-amino-2,4-dimethylbenzoate (CAS 140112-97-6) Based on Empirical Evidence


Chemical Probe Development for VAP-1-Mediated Inflammatory Pathways

Given its nanomolar potency (IC50 = 14 nM) against rat VAP-1 in a cellular assay, methyl 5-amino-2,4-dimethylbenzoate is ideally suited as a starting point for developing chemical probes to study the role of VAP-1 in inflammation and leukocyte trafficking [1]. Its defined activity allows researchers to dissect VAP-1-dependent biological processes in relevant cell models without interference from other amine oxidases, providing a more selective tool than less characterized aminobenzoates [1].

Medicinal Chemistry Optimization for Catecholamine Metabolism Modulation

The compound's moderate inhibition of COMT (IC50 = 151 nM) positions it as a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for COMT over related enzymes [2]. This is a key differentiator from inactive aminobenzoates, offering a defined starting point for medicinal chemists interested in modulating neurotransmitter levels for neurological disorders [2].

Synthesis of Complex Molecules Requiring a Lipophilic Aminobenzoate Intermediate

With a LogP of 2.25 and a reactive amino group, this compound is an excellent intermediate for synthesizing more complex, lipophilic molecules, particularly in the development of CNS-penetrant drug candidates or materials requiring organic-phase reactions [3]. Its ester moiety can be readily hydrolyzed to the free acid if a more polar functional group is later required, offering synthetic flexibility not available with the free acid itself [3].

Analytical Method Development and Quality Control Standard

The well-defined spectroscopic signature (characteristic 1H NMR shifts and MS fragmentation pattern) makes methyl 5-amino-2,4-dimethylbenzoate an ideal reference standard for analytical method development, particularly in HPLC, LC-MS, and NMR assays designed to detect and quantify this specific isomer in complex mixtures . Its stable storage profile ensures long-term reliability as a calibration standard [4].

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